molecular formula C13H16ClNO3 B12911009 2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-57-6

2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12911009
CAS No.: 81778-57-6
M. Wt: 269.72 g/mol
InChI Key: XRQDYLGWKVMPCH-UHFFFAOYSA-N
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Description

2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of isoxazolidinones This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the benzyl ring, and a dimethylisoxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-methoxybenzyl bromide, which is then reacted with 4,4-dimethylisoxazolidin-3-one under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-chloro-4-formylbenzyl)-4,4-dimethylisoxazolidin-3-one, while substitution of the chloro group with an amine can produce 2-(2-amino-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one.

Scientific Research Applications

2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the benzyl ring can influence its binding affinity to enzymes or receptors, leading to modulation of biological activities. The isoxazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methoxybenzyl bromide
  • 4-methoxybenzyl chloride
  • 4-methylbenzyl bromide

Uniqueness

Compared to similar compounds, 2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of the isoxazolidinone ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

81778-57-6

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

2-[(2-chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C13H16ClNO3/c1-13(2)8-18-15(12(13)16)7-9-4-5-10(17-3)6-11(9)14/h4-6H,7-8H2,1-3H3

InChI Key

XRQDYLGWKVMPCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=C(C=C2)OC)Cl)C

Origin of Product

United States

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